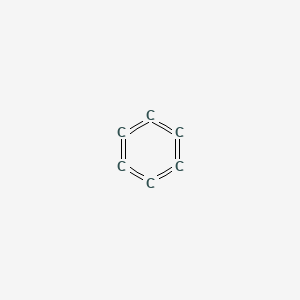

1,3,5-Cyclohexatriyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21894-87-1 |

|---|---|

Molecular Formula |

C6 |

Molecular Weight |

72.06 g/mol |

InChI |

InChI=1S/C6/c1-2-4-6-5-3-1 |

InChI Key |

PXCDDPIOUAJVRE-UHFFFAOYSA-N |

Canonical SMILES |

C=1=C=C=C=C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Hypothetical Case of 1,3,5-Cyclohexatriene: A Cornerstone in the Theory of Aromaticity

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The concept of aromaticity, a cornerstone of organic chemistry, describes the exceptional thermodynamic stability and unique chemical reactivity of certain cyclic, planar molecules with delocalized π-electron systems.[1][2] This principle is fundamental in fields ranging from materials science to drug design, where aromatic moieties are ubiquitous.[2] The historical journey to understanding this phenomenon is inextricably linked to the study of benzene (B151609) (C₆H₆) and its theoretical, non-aromatic counterpart, the hypothetical molecule cyclohexa-1,3,5-triene. This guide explores the pivotal role of this hypothetical structure in the development of aromaticity theory, serving as the essential reference point against which the special properties of benzene were first quantified and understood.

It is crucial to distinguish the historical concept of cyclohexa-1,3,5-triene (the Kekulé structure with alternating single and double bonds) from the similarly named but structurally distinct 1,3,5-cyclohexatriyne (benzotriyne, C₆), a highly unstable molecule composed of a six-membered carbon ring with three triple bonds.[3] The historical and theoretical foundation of aromaticity is built upon the comparison with the former.

The Benzene Puzzle and the Kekulé Hypothesis

In 1865, August Kekulé proposed a cyclic, hexagonal structure for benzene featuring alternating single and double carbon-carbon bonds.[1][4][5] This model, which we now identify as cyclohexa-1,3,5-triene, was a monumental step forward, accounting for benzene's molecular formula and the existence of a single monosubstituted isomer. However, this structure implied properties that were soon contradicted by experimental evidence:

-

Reactivity: As a polyene, cyclohexa-1,3,5-triene would be expected to undergo rapid electrophilic addition reactions, similar to other alkenes. Yet, benzene is surprisingly unreactive toward addition reactions, favoring substitution reactions that preserve the integrity of the ring.[5][6]

-

Bond Lengths: The Kekulé structure predicts two distinct carbon-carbon bond lengths: a shorter C=C double bond and a longer C-C single bond. However, X-ray crystallographic studies, pioneered by Kathleen Lonsdale, revealed that all six C-C bonds in benzene are of identical, intermediate length (approximately 1.39 Å).[4][6]

-

Thermodynamic Stability: The most compelling evidence against the simple triene structure came from thermochemical data. Benzene is significantly more stable than the hypothetical cyclohexa-1,3,5-triene.[7][8]

This discrepancy between the properties predicted by the Kekulé structure and the observed reality of benzene was a central puzzle in chemistry for decades.[5]

Quantifying Aromatic Stability: The Role of a Hypothetical Reference

The concept of cyclohexa-1,3,5-triene evolved from a proposed structure for benzene into a crucial theoretical tool: a hypothetical reference molecule used to quantify the energetic advantage of aromaticity. This stabilization energy is known as resonance energy or delocalization energy .[7][9]

The most direct method for estimating this energy is by comparing the experimental enthalpy of hydrogenation of benzene with the theoretical value expected for cyclohexa-1,3,5-triene.

-

The hydrogenation of cyclohexene (B86901) (one C=C bond) to cyclohexane (B81311) releases approximately -120 kJ/mol.[7]

-

Therefore, the hydrogenation of the hypothetical cyclohexa-1,3,5-triene (three C=C bonds) would be expected to release approximately 3 x (-120 kJ/mol) = -360 kJ/mol .[7][8]

-

Experimentally, the hydrogenation of benzene to cyclohexane releases only -208 kJ/mol .[7][10]

The difference, approximately 152 kJ/mol (or ~36 kcal/mol), represents the resonance energy of benzene.[10][11] This is the extra stability benzene possesses due to the delocalization of its π-electrons, a feature absent in the localized cyclohexa-1,3,5-triene model.[7][8]

Computational Chemistry and the Nature of Cyclohexa-1,3,5-triene

While cyclohexa-1,3,5-triene does not exist as a stable molecule, modern computational methods, particularly Ab Initio Valence Bond (VB) theory, allow for its properties to be calculated.[9] These studies treat benzene as a resonance hybrid of two Kekulé structures (D₆h symmetry) and can model the hypothetical single Kekulé structure with alternating bond lengths (D₃h symmetry).[9]

Computational studies have confirmed that a geometry with alternating bond lengths (D₃h symmetry) is not the energetic minimum for the C₆H₆ molecule; the delocalized, hexagonal structure (D₆h symmetry) is more stable.[9] These calculations provide a theoretical basis for the resonance energy and allow for a more nuanced understanding of the contributions of electron delocalization to benzene's stability.[9][12]

Data Presentation

Table 1: Comparison of Benzene and Hypothetical Cyclohexa-1,3,5-triene

| Property | Benzene (Experimental/Calculated) | Hypothetical Cyclohexa-1,3,5-triene (Theoretical) |

| Symmetry | D₆h (Perfect Hexagon) | D₃h (Alternating Bond Lengths) |

| C-C Bond Length | Uniform, 1.39 Å | Two distinct lengths, e.g., ~1.37 Å and ~1.46 Å[9] |

| Enthalpy of Hydrogenation | -208 kJ/mol[7][10] | -360 kJ/mol (projected)[7][8] |

| Reactivity | Favors Substitution | Expected to favor Addition |

Table 2: Selected Calculated Resonance Energies of Benzene

The calculated resonance energy can vary depending on the theoretical model and definition used. Valence Bond theory provides a framework to calculate this value as the energy difference between a multi-structure (delocalized) and single-structure (localized) description.

| Computational Method/Definition | Calculated Resonance Energy (kcal/mol) | Reference |

| Theoretical Resonance Energy (Dewar) | -12.05 | [9][12] |

| Pauling Definition (local orbitals) | -25.37 | [9][12] |

| Pauling Definition (delocal orbitals) | -19.82 | [9][12] |

| Pauling Definition (breathing orbitals) | -44.13 | [9][12] |

| Adiabatic Resonance Energy | ~62-63 | [12] |

Note: The differences in these values highlight that resonance energy is a theoretical concept, and its magnitude depends on the specific reference state and computational approach chosen.

Experimental Protocols

As cyclohexa-1,3,5-triene is a theoretical construct, no protocol for its synthesis exists. The key experimental procedure that established its hypothetical nature and quantified the stability of benzene is the measurement of the enthalpy of hydrogenation.

Protocol: Calorimetric Measurement of Benzene's Enthalpy of Hydrogenation

-

Objective: To experimentally determine the heat released upon the complete hydrogenation of benzene to cyclohexane and compare it to the theoretical value for cyclohexa-1,3,5-triene.

-

Apparatus: A high-pressure reaction calorimeter equipped with a hydrogen gas inlet, a catalyst injection port, a stirring mechanism, and a precise temperature monitoring system.

-

Materials:

-

High-purity benzene

-

High-purity cyclohexene (for calibration/comparison)

-

High-purity cyclohexane (as product reference)

-

Hydrogen gas (high pressure)

-

Hydrogenation catalyst (e.g., Platinum(IV) oxide, Raney Nickel)

-

Anhydrous solvent (e.g., acetic acid or ethanol)

-

-

Procedure:

-

Calibration: The calorimeter is calibrated using a substance with a known enthalpy of hydrogenation, typically cyclohexene. A precise amount of cyclohexene is dissolved in the solvent within the calorimeter. The system is pressurized with hydrogen and allowed to reach thermal equilibrium.

-

A slurry of the catalyst is injected, initiating the hydrogenation reaction (Cyclohexene + H₂ → Cyclohexane). The temperature change (ΔT) of the system is meticulously recorded until the reaction is complete. The heat capacity of the calorimeter is calculated from this data.

-

Benzene Hydrogenation: The procedure is repeated with a precise molar equivalent of benzene. The catalyst is injected to initiate the reaction (Benzene + 3H₂ → Cyclohexane).

-

The maximum temperature change (ΔT) for the benzene reaction is recorded.

-

Calculation: The enthalpy of hydrogenation (ΔH) for benzene is calculated using the heat capacity of the calorimeter and the observed ΔT.

-

-

Data Analysis: The experimental ΔH for benzene (-208 kJ/mol) is compared to the ΔH for cyclohexene (-120 kJ/mol). The expected value for the hypothetical cyclohexa-1,3,5-triene is extrapolated as three times the value for cyclohexene (-360 kJ/mol). The difference between the experimental and extrapolated values yields the resonance energy.

Mandatory Visualizations

References

- 1. Aromaticity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6 | CID 12334440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A focus on aromaticity: fuzzier than ever before? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newworldencyclopedia.org [newworldencyclopedia.org]

- 6. mytutor.co.uk [mytutor.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mytutor.co.uk [mytutor.co.uk]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

The Theoretical Postulation of 1,3,5-Cyclohexatriyne: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical discovery and proposal of 1,3,5-cyclohexatriyne, a fascinating molecular concept within the field of carbon allotropes. Targeted at researchers, scientists, and professionals in drug development, this document outlines the computational chemistry behind the proposed structures, their relative stabilities, and the methodologies employed in their theoretical investigation.

Introduction to Cyclo[1]carbon

This compound, more systematically known as cyclo[1]carbon or C₆, represents a cyclic allotrope of carbon. Theoretical explorations of this molecule have been a subject of considerable interest, primarily focusing on two key isomers: a polyyne structure with alternating single and triple bonds (corresponding to the name this compound or benzotriyne) and a cumulenic form with sequential double bonds (cyclohexahexaene). Computational studies have been pivotal in predicting the geometry, stability, and electronic properties of these highly strained and reactive molecules.

Early theoretical work sought to determine the most stable form of a six-membered carbon ring. While the highly symmetrical hexagonal structure (D₆h symmetry) of cyclohexahexaene might be intuitively appealing, high-level ab initio calculations have consistently shown it not to be a true energy minimum. Instead, it represents a saddle point on the potential energy surface.

Comparative Analysis of C₆ Isomers

Quantum chemical calculations have revealed a nuanced energy landscape for C₆ isomers. The most stable cyclic structure is predicted to be a distorted hexagon with D₃h symmetry, characteristic of the this compound (polyyne) structure. However, many advanced computational models suggest that the global energy minimum for C₆ is, in fact, a linear carbon chain. The cyclic D₃h isomer is found to be very close in energy to the linear form, suggesting both might be experimentally observable under specific conditions.

Quantitative Theoretical Data

The following table summarizes the key quantitative data derived from various high-level ab initio theoretical studies on the primary cyclic isomers of C₆.

| Property | Cyclohexahexaene (Cumulene) | This compound (Polyyne) | Linear C₆ Chain (Triplet) |

| Point Group Symmetry | D₆h | D₃h | D∞h |

| Electronic State | Singlet | Singlet (X¹A₁') | Triplet (X³Σg⁻) |

| Relative Energy | Saddle Point | Near-degenerate with linear isomer | Global Minimum |

| Calculated Bond Lengths | C=C: ~1.30 Å (uniform) | C-C: ~1.38 Å, C≡C: ~1.24 Å | C-C: Alternating lengths |

Note: The exact energy differences and bond lengths can vary depending on the level of theory and basis set used in the calculations. The data presented represents a consensus from multiple computational studies.

Theoretical & Experimental Protocols

The theoretical investigation of this compound and its isomers relies on sophisticated computational chemistry methods. These "in computro" experiments are essential for studying molecules that are too unstable or reactive for traditional laboratory synthesis and analysis.

Key Computational Methodologies:

-

Ab Initio Methods: These calculations are based on first principles of quantum mechanics, without the use of empirical data.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for their high accuracy in calculating molecular energies and properties.

-

Multi-Configurational Self-Consistent Field (MCSCF) and Multi-Reference Perturbation Theory (CASPT2/CASSCF): These methods are crucial for molecules with significant electron correlation and for correctly describing electronic ground and excited states, particularly when multiple electronic configurations are close in energy.

-

-

Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density.

-

Functionals: Hybrid functionals like B3LYP or M06-2X are often employed, which mix Hartree-Fock exchange with DFT exchange-correlation. The choice of functional is critical, as those with a significant amount of Hartree-Fock exchange are necessary to correctly predict the bond length alternation in polyyne-type structures.

-

Basis Sets: A set of mathematical functions used to represent the electronic wavefunctions. Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used to provide a flexible description of the electron distribution.

-

The general protocol for these theoretical studies involves:

-

Geometry Optimization: Starting with an initial guess for the molecular structure, the computational algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest energy (a stationary point on the potential energy surface).

-

Frequency Calculation: Once a stationary point is found, its nature is determined by calculating the vibrational frequencies. A true energy minimum will have all real (positive) frequencies, while a transition state (saddle point) will have exactly one imaginary frequency.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory on the optimized geometries to obtain more accurate relative energies between different isomers.

Visualizing Theoretical Relationships

The following diagram illustrates the theoretical relationship between the key isomers of cyclo[1]carbon as predicted by computational studies.

Caption: Energy landscape relationship of key C₆ isomers.

References

An In-depth Technical Guide to the Electronic Structure of Hypothetical 1,3,5-Cyclohexatriyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure, stability, and bonding of the hypothetical molecule 1,3,5-cyclohexatriyne, a cyclic allotrope of carbon with the formula C₆. While its existence remains elusive, extensive computational studies have elucidated its key physicochemical properties. This document summarizes theoretical findings, compares them with related reactive intermediates like benzyne, and details the computational methodologies employed in its investigation. The information presented is intended to provide a foundational understanding for researchers in computational chemistry, materials science, and drug development exploring novel carbon-rich structures.

Introduction

This compound, also known as benzotriyne, is an intriguing hypothetical molecule that can be viewed as a triply dehydro-substituted benzene (B151609). Its structure, featuring a six-membered ring with three formal triple bonds, presents a significant departure from the familiar aromaticity of benzene, suggesting a high degree of ring strain and unique electronic properties.[1][2] The study of such highly strained and reactive intermediates is crucial for understanding the limits of chemical bonding and for the design of novel molecular architectures.

Computational chemistry has been the primary tool for investigating the properties of this compound, as its high reactivity has precluded experimental isolation and characterization under normal conditions.[3] Theoretical studies have explored its geometry, stability relative to other C₆ isomers, and its molecular orbital landscape.[4][5][6]

Theoretical and Computational Analysis of Electronic Structure

The electronic structure of this compound has been a subject of debate among theoretical chemists, with different computational methods yielding varying predictions regarding its most stable conformation and electronic ground state.

Geometry and Stability

Early computational studies using Møller-Plesset perturbation theory suggested a distorted hexagonal ring structure with D₃h symmetry as the most stable form of C₆.[5] However, subsequent calculations employing complete active space (CAS) and multireference configuration interaction (MRCI) methods indicated that a linear, cumulene-like structure is significantly more stable than the cyclic form.[4][5] More recent investigations using coupled-cluster [CCSD(T)] and multiconfiguration perturbation theory (CASPT2) have shown that the linear and the monocyclic D₃h structures are very close in energy, suggesting both might be experimentally observable.[6] The hexagonal D₆h structure has been identified as a saddle point geometry.[6]

An experimental attempt to synthesize the C₆ ring on a silver substrate by debromination of hexabromobenzene (B166198) (C₆Br₆) found that the resulting C₆ ring is energetically unstable at room temperature and transforms into a more stable linear polyynic chain.[3]

Molecular Orbital Analysis

The molecular orbitals of this compound are distinct from those of benzene. The presence of three formal triple bonds within a six-membered ring leads to significant angle strain, which would require sp-hybridized carbons to adopt bond angles far from the ideal 180°.[1] This strain profoundly influences the molecular orbital energies and symmetries.

A comparison of the molecular orbitals of benzene (C₆H₆) and the hypothetical cyclic C₆ shows significant differences in both the σ and π orbitals.[7] The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of this compound are of particular interest as they govern its reactivity. The disruption of the aromatic sextet of benzene leads to a highly reactive molecule.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various computational studies on C₆ isomers.

Table 1: Calculated Relative Energies of C₆ Isomers

| Isomer | Symmetry | Computational Method | Relative Energy (kcal/mol) | Reference |

| Linear (Cumulene-like) | D∞h | MRCI | 0.0 | [4] |

| Monocyclic Ring | D3h | MRCI | 37.0 | [4] |

| Linear (Cumulene-like) | D∞h | CCSD(T) | ~0.0 | [6] |

| Monocyclic Ring | D3h | CCSD(T) | Very close to linear | [6] |

| Monocyclic Ring | D6h | CCSD(T) | Saddle point | [6] |

Table 2: Optimized Bond Lengths for C₆ Isomers

| Isomer | Symmetry | Computational Method | Bond | Bond Length (Å) | Reference |

| Linear (Cumulene-like) | D∞h | CASSCF | C≡C (internal) | ~1.28 | [4] |

| Linear (Cumulene-like) | D∞h | CASSCF | C=C (terminal) | ~1.31 | [4] |

| Monocyclic Ring | D3h | MP4 | Alternating bonds | - | [5] |

Experimental Protocols and Methodologies

As this compound is a hypothetical molecule, "experimental" protocols primarily refer to the computational methods used to study it and the one reported on-surface synthesis attempt.

Computational Methodologies

A variety of high-level ab initio and density functional theory (DFT) methods have been employed to investigate the electronic structure and properties of C₆ isomers.

-

Multiconfiguration Self-Consistent Field (MCSCF) and Complete Active Space Self-Consistent Field (CASSCF): These methods are used to obtain a qualitatively correct description of the electronic structure of molecules where electron correlation is strong, such as in the case of C₆ where multiple low-lying electronic states are possible. The active space typically includes the π orbitals.[4][5]

-

Multireference Configuration Interaction (MRCI): This method builds upon a CASSCF reference wavefunction to include dynamic electron correlation, providing more accurate energies and properties.[4]

-

Coupled-Cluster with Single, Double, and Perturbative Triple Excitations [CCSD(T)]: This is a high-accuracy single-reference method that is often considered the "gold standard" for computational chemistry. It has been used to calculate the relative energies of the C₆ isomers.[6]

-

Density Functional Theory (DFT): DFT methods have also been applied to study the vibrational frequencies and relative energies of C₆ isomers.[8]

On-Surface Synthesis Attempt

An experimental approach to generate the C₆ ring involved the on-surface debromination of hexabromobenzene (C₆Br₆) on a silver (111) substrate.[3]

-

Precursor Deposition: Hexabromobenzene molecules are deposited onto a clean Ag(111) surface under ultra-high vacuum conditions.

-

Thermal Annealing: The substrate is then heated to induce the stepwise cleavage of the C-Br bonds.

-

Characterization: The resulting surface species are characterized using scanning tunneling microscopy (STM) and noncontact atomic force microscopy (AFM) to identify their structure.[3] This experiment revealed that while C-Br bond cleavage was successful, the resulting C₆ species rearranged to a linear chain rather than remaining as a cyclic structure.[3]

Visualizations

Logical Relationship of C₆ Isomers

Caption: Relationship between precursor, hypothetical intermediate, and observed product.

Computational Workflow for Electronic Structure Analysis

Caption: A typical computational workflow for analyzing hypothetical molecules.

Conclusion

This compound remains a fascinating hypothetical molecule that pushes the boundaries of our understanding of chemical bonding and stability. While its isolation has not been achieved, computational studies provide a detailed picture of its electronic structure, revealing a complex potential energy surface with multiple low-lying isomers. The energetic proximity of the cyclic and linear forms of C₆ suggests a rich and complex chemistry. Future advances in matrix isolation techniques or on-surface synthesis may one day provide experimental validation of the theoretical predictions outlined in this guide. The continued study of such exotic molecules is essential for the development of new carbon-based materials and for advancing the fundamental principles of chemistry.

References

The Hypothetical Molecule That Defined a Reality: The Role of 1,3,5-Cyclohexatriene in Unraveling Benzene's Properties

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of benzene's unique structure and properties is a cornerstone of modern organic chemistry. Central to this narrative is the tale of a molecule that, for all practical purposes, does not exist: 1,3,5-cyclohexatriene. Initially proposed as the structure of benzene (B151609), this hypothetical molecule with localized, alternating single and double bonds became the essential theoretical benchmark against which the actual properties of benzene were measured. This guide provides an in-depth technical examination of how the discrepancies between the predicted characteristics of 1,3,5-cyclohexatriene and the experimentally observed properties of benzene led to the revolutionary concepts of electron delocalization and aromaticity, which are fundamental to understanding a vast array of chemical and biological systems.

The Kekulé Hypothesis: A Logical Starting Point

In 1865, August Kekulé proposed the first reasonable structure for benzene (C₆H₆), suggesting a cyclic arrangement of six carbon atoms with alternating single and double bonds.[1][2][3] This structure, systematically named 1,3,5-cyclohexatriene, satisfied the tetravalency of carbon and accounted for the single type of monosubstituted benzene derivative.[3] However, this elegant hypothesis soon encountered significant challenges when confronted with experimental data.

Experimental Evidence vs. The 1,3,5-Cyclohexatriene Model

The Kekulé structure predicted a molecule with distinct properties related to its bond lengths, stability, and chemical reactivity. However, multiple lines of experimental inquiry revealed a starkly different reality for benzene.

Bond Length Analysis: X-Ray Diffraction

The 1,3,5-cyclohexatriene model implies an irregular hexagon with alternating shorter double bonds and longer single bonds.[1][2] X-ray diffraction studies on crystalline benzene, however, provided unequivocal evidence to the contrary. These experiments revealed that benzene is a perfectly regular, planar hexagon with all six carbon-carbon bonds having the exact same length.[1][4] This experimentally determined bond length is intermediate between that of a typical single and double bond, a fact that the localized bonding model of 1,3,5-cyclohexatriene could not explain.[4][5]

Experimental Protocol: X-Ray Diffraction for Bond Length Determination

X-ray diffraction is a primary method for determining the atomic and molecular structure of a crystal.

-

Crystal Preparation: A pure sample of benzene is cooled until it crystallizes into a solid with a regular lattice structure.

-

X-ray Beam Irradiation: A monochromatic beam of X-rays is directed at the benzene crystal.

-

Diffraction Pattern Generation: The X-rays are scattered by the electron clouds of the atoms in the crystal. Due to the regular arrangement of molecules, the scattered waves interfere constructively and destructively, producing a specific diffraction pattern of spots of varying intensity.

-

Data Analysis: The angles and intensities of the diffracted beams are measured. Using Bragg's Law and Fourier transform analysis, an electron density map of the molecule is constructed.

-

Structure Elucidation: The positions of the atomic nuclei are located within the electron density map, allowing for the precise measurement of bond lengths and angles within the benzene molecule.[4]

Table 1: Comparison of Carbon-Carbon Bond Lengths

| Bond Type | Expected/Observed Length (nm) | Source |

| C-C Single Bond | 0.154 | [4][6] |

| C=C Double Bond | 0.133 - 0.134 | [4][6] |

| C-C in Benzene (Experimental) | 0.139 - 0.140 | [1][4][5][6] |

| C-C in 1,3,5-Cyclohexatriene (Predicted) | Alternating 0.154 nm and 0.134 nm | [7] |

Thermochemical Stability: Enthalpy of Hydrogenation

Perhaps the most compelling quantitative evidence against the 1,3,5-cyclohexatriene structure comes from thermochemical data, specifically the enthalpy of hydrogenation. Hydrogenation is the addition of hydrogen across a double bond, an exothermic process that releases heat.[1][2]

By measuring the heat released when cyclohexene (B86901) (a six-membered ring with one double bond) is hydrogenated to cyclohexane, a baseline value can be established. Logically, if benzene were 1,3,5-cyclohexatriene with three independent double bonds, its total enthalpy of hydrogenation should be approximately three times that of cyclohexene.[1][5][8]

However, experimental measurements show that the hydrogenation of benzene releases significantly less energy than predicted.[1][2][5] This energy difference, known as the resonance energy, represents the extra stability of the benzene molecule compared to its hypothetical localized-bond counterpart.[9] Benzene is more stable and possesses less energy to begin with than 1,3,5-cyclohexatriene would.[10][11]

Experimental Protocol: Catalytic Hydrogenation

-

Reactant Preparation: A known molar quantity of the unsaturated compound (e.g., cyclohexene or benzene) is placed in a reaction vessel with a suitable solvent and a metal catalyst (e.g., Nickel, Platinum, or Palladium).

-

Hydrogen Introduction: The vessel is pressurized with hydrogen gas.

-

Calorimetry: The reaction is carried out within a calorimeter, a device that measures the heat change of a reaction. The temperature increase of the system is carefully monitored.

-

Enthalpy Calculation: The heat evolved (q) is calculated from the temperature change and the heat capacity of the calorimeter. The molar enthalpy of hydrogenation (ΔH) is then determined by dividing the heat evolved by the number of moles of the reactant.

-

Comparison: The experimental ΔH for benzene is compared to the theoretical value predicted for 1,3,5-cyclohexatriene.

Table 2: Enthalpy of Hydrogenation Data (approximate values)

| Compound | Reaction | Predicted ΔH (kJ/mol) | Experimental ΔH (kJ/mol) |

| Cyclohexene | C₆H₁₀ + H₂ → C₆H₁₂ | - | -120 |

| 1,3-Cyclohexadiene | C₆H₈ + 2H₂ → C₆H₁₂ | -240 | -232 |

| 1,3,5-Cyclohexatriene | C₆H₆ + 3H₂ → C₆H₁₂ | -360 (3 x -120) | - |

| Benzene | C₆H₆ + 3H₂ → C₆H₁₂ | - | -208 |

The difference between the predicted value for 1,3,5-cyclohexatriene and the experimental value for benzene (360 - 208 = 152 kJ/mol) is the resonance stabilization energy of benzene.[8]

Chemical Reactivity

Alkenes, characterized by localized C=C double bonds, readily undergo electrophilic addition reactions. For example, bromine (Br₂) adds across the double bond of cyclohexene. If benzene were 1,3,5-cyclohexatriene, it would be expected to react similarly. In reality, benzene resists addition reactions and instead undergoes substitution reactions, where a hydrogen atom is replaced by an electrophile.[3][10] This preserves the highly stable delocalized electron system of the ring.

The Modern View: Delocalization and Resonance

The failure of the 1,3,5-cyclohexatriene model led to the development of a more sophisticated understanding of bonding in benzene. The modern description involves the concept of resonance and molecular orbital theory.

-

sp² Hybridization: Each carbon atom in benzene is sp² hybridized, forming three sigma (σ) bonds (two with adjacent carbons and one with a hydrogen).[6]

-

Delocalized π System: Each carbon also has an unhybridized p orbital perpendicular to the plane of the ring. These six p orbitals overlap sideways to form a continuous, delocalized π electron system above and below the plane of the ring.[6]

-

Resonance Hybrid: The six π electrons are not localized between specific carbon atoms but are shared equally among all six, creating a "resonance hybrid" structure.[9][12] This delocalization is the source of benzene's exceptional stability.

The hypothetical 1,3,5-cyclohexatriene, therefore, is not an isomer of benzene but rather a theoretical construct representing one of the contributing resonance structures.[13] It serves as an indispensable reference point to quantify the energetic advantage of electron delocalization in aromatic systems.

Visualizing the Logic and Workflow

The following diagrams illustrate the logical progression from the initial hypothesis to the modern understanding of benzene's structure and the experimental workflow used to gather key evidence.

Caption: Logical flow from the 1,3,5-cyclohexatriene hypothesis to the modern understanding of benzene.

Caption: Experimental workflow for determining the enthalpy of hydrogenation of benzene.

Conclusion

The concept of 1,3,5-cyclohexatriene, though representing a nonexistent molecule, was paradoxically indispensable to the discovery of benzene's true nature. It provided a necessary, falsifiable hypothesis against which experimental data could be rigorously tested. The consistent and significant deviations of benzene's properties—its uniform bond lengths, unexpected thermochemical stability, and unique reactivity—from those predicted for 1,3,5-cyclohexatriene forced a paradigm shift in chemical bonding theory. This led directly to the understanding of aromaticity and electron delocalization, concepts that are now critical in fields ranging from materials science to the design and synthesis of pharmaceutical agents. The story serves as a powerful illustration of the scientific method, where a simple, incorrect model can be profoundly important in paving the way for a more accurate and revolutionary theory.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Structure of Benzene: Kekulé Model [jove.com]

- 4. epmagazine.org [epmagazine.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mytutor.co.uk [mytutor.co.uk]

- 9. Kekulé structure | chemistry | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. forums.studentdoctor.net [forums.studentdoctor.net]

- 12. homework.study.com [homework.study.com]

- 13. reddit.com [reddit.com]

An In-depth Technical Guide on the Core Fundamental Properties of Non-aromatic 1,3,5-Cyclohexatriyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexatriyne, also known as benzotriyne, is a fascinating yet highly unstable, non-aromatic isomer of benzene (B151609). Comprising a six-membered carbon ring with three alternating triple bonds, its existence is primarily rooted in theoretical and computational chemistry, with recent advances in on-surface synthesis providing tantalizing glimpses into its tangible reality. This technical guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its electronic structure, geometry, stability, and predicted reactivity. The extreme ring strain imposed by the incorporation of three sp-hybridized carbon atoms into a small ring dominates its characteristics, rendering it a subject of significant academic interest. This document summarizes key computational data, outlines the immense challenges in its synthesis, and explores its theoretical reaction pathways.

Introduction

The study of benzene (C₆H₆) and its isomers is a cornerstone of organic chemistry. While benzene is renowned for its aromatic stability, its structural isomers often exhibit high degrees of ring strain and unique reactivity. Among the C₆ isomers, the fully dehydrogenated C₆ species represent a class of highly reactive molecules. This compound (C₆) is a planar, monocyclic isomer with D₃h symmetry. Unlike the aromatic and exceptionally stable benzene molecule, this compound is predicted to be highly unstable due to the immense angle strain required to accommodate the linear geometry of the alkyne functionalities within a six-membered ring.

Computational studies have been instrumental in elucidating the fundamental properties of this elusive molecule. These theoretical investigations have confirmed that the D₃h symmetric structure of this compound is a true minimum on the potential energy surface of C₆ isomers. This guide will delve into the computationally derived data that defines our current understanding of this non-aromatic molecule.

Electronic Structure and Geometry

The electronic structure of this compound is unique. It is a singlet in its ground state. Despite its non-aromatic character in the traditional Hückel's rule sense for pi-systems, it has been described as being "doubly aromatic". This arises from the presence of two orthogonal π-systems: one in the plane of the ring (σ-type) and one perpendicular to it (π-type), both containing six electrons. However, this electronic stabilization is not sufficient to overcome the massive strain energy.

The geometry of this compound has been optimized using various ab initio and density functional theory (DFT) methods. The molecule possesses a planar, distorted hexagonal structure with D₃h symmetry. This results in two distinct C-C bond lengths and two different internal bond angles.

Table 1: Computed Geometric Parameters of this compound (D₃h)

| Parameter | C-C Bond Length (Å) | C-C-C Bond Angle (°) | Computational Method |

| C≡C | 1.226 | - | CCSD(T)/TZ2P |

| C-C | 1.396 | - | CCSD(T)/TZ2P |

| ∠(C-C≡C) | - | 150.4 | CCSD(T)/TZ2P |

| ∠(≡C-C-C≡) | - | 89.6 | CCSD(T)/TZ2P |

Note: The bond angles significantly deviate from the ideal 180° for a linear alkyne and 120° for a regular hexagon, highlighting the immense angle strain.

Stability and Energetics

This compound is a high-energy isomer of C₆. Computational studies have consistently shown it to be significantly less stable than the linear cumulenic chain of six carbon atoms. The primary reason for its instability is the substantial ring strain.

Table 2: Relative Energies of C₆ Isomers

| Isomer | Symmetry | Relative Energy (kcal/mol) | Computational Method |

| Linear (Cumulenic) | D∞h | 0.0 | High-level ab initio |

| This compound | D₃h | ~10 | High-level ab initio |

| Hexagonal | D₆h | Saddle Point | High-level ab initio |

The hexagonal D₆h structure is not a stable minimum but rather a transition state for the interconversion of two D₃h minima.

Vibrational Frequencies

The vibrational spectrum of this compound has been predicted through computational methods. The calculated frequencies are crucial for its potential identification in matrix isolation studies or other spectroscopic experiments. The vibrational modes are classified according to the irreducible representations of the D₃h point group.

Table 3: Calculated Vibrational Frequencies of this compound (D₃h)

| Symmetry | Frequency (cm⁻¹) | Description |

| A₁' | 2210 | C≡C symmetric stretch |

| A₁' | 880 | Ring breathing |

| A₂' | 630 | In-plane ring deformation |

| E' | 2150 | C≡C asymmetric stretch |

| E' | 1350 | C-C stretch |

| E' | 480 | In-plane ring deformation |

| A₂" | 450 | Out-of-plane ring deformation |

| E" | 220 | Out-of-plane ring deformation |

Note: These are representative values from computational studies and may vary slightly depending on the level of theory and basis set used.

Reactivity and Potential Signaling Pathways

Due to its high degree of unsaturation and immense ring strain, this compound is expected to be exceptionally reactive. Its chemistry would be dominated by reactions that relieve this strain.

Cycloaddition Reactions

The triple bonds in this compound are highly activated towards cycloaddition reactions. It is predicted to readily undergo Diels-Alder and other pericyclic reactions, acting as a potent "super-dienophile" or "super-diene". The high reactivity is driven by the significant release of strain energy in the transition state and the product.

Ring Opening

Theoretical calculations suggest that the cyclic structure of this compound can readily undergo ring-opening to form the more stable linear C₆ isomer.[1] This process is energetically favorable and likely proceeds with a relatively low activation barrier, further contributing to the transient nature of the cyclic molecule.[1]

Experimental Protocols: The Challenge of Synthesis and Characterization

To date, there are no reported methods for the bulk synthesis and isolation of this compound. Its extreme reactivity and instability make it a formidable synthetic target. However, recent advancements in on-surface synthesis have provided a pathway to generate and characterize this molecule on a supportive substrate.

On-Surface Synthesis via Dehalogenation

Principle: This method involves the use of a precursor molecule, such as hexabromobenzene (B166198) (C₆Br₆), which is deposited onto a suitable surface, typically a metal or an insulating layer on a metal. By applying an external stimulus, such as heat or a voltage pulse from a scanning tunneling microscope (STM) tip, the halogen atoms are sequentially removed. This dehalogenation process can lead to the formation of the C₆ ring.

Experimental Workflow:

-

Substrate Preparation: An atomically clean surface (e.g., Ag(111) or Au(111)) is prepared under ultra-high vacuum (UHV) conditions. An insulating layer, such as sodium chloride (NaCl), may be deposited to decouple the precursor and product from the reactive metal surface.

-

Precursor Deposition: Hexabromobenzene (C₆Br₆) is sublimated onto the prepared substrate at low temperatures (e.g., room temperature).

-

Dehalogenation:

-

Thermal Annealing: The substrate is heated to induce thermal debromination. However, this method can also lead to polymerization or ring-opening.[1]

-

Tip-Induced Dehalogenation: An STM tip is positioned over a single C₆Br₆ molecule, and a voltage pulse is applied to selectively cleave the C-Br bonds. This technique offers precise control over the reaction.

-

-

Characterization: The resulting species on the surface are characterized using high-resolution STM and non-contact atomic force microscopy (nc-AFM) to confirm their structure.

It is important to note that even with these advanced techniques, the C₆ ring has been observed to be unstable and can transform into a linear C₆ chain, highlighting its transient nature.[1]

Conclusion

This compound remains a molecule of immense theoretical interest. Computational chemistry has provided a detailed picture of its fundamental properties, revealing a highly strained, non-aromatic C₆ isomer with a unique electronic structure. While its fleeting existence has been tentatively captured through sophisticated on-surface synthesis techniques, it remains an elusive target for traditional synthetic chemistry. The continued exploration of such highly unstable molecules pushes the boundaries of our understanding of chemical bonding and reactivity, and may inspire the design of novel strained intermediates for advanced synthetic applications. Further computational studies on its reaction mechanisms and the development of novel synthetic strategies will be crucial in unlocking the full potential of this fascinating molecule.

References

Unveiling the Enigmatic Kekulé Structure of 1,3,5-Cyclohexatriyne: A Theoretical and Computational Deep Dive

For Immediate Release

A comprehensive theoretical exploration into the structure, stability, and computational analysis of the hypothetical molecule, 1,3,5-cyclohexatriyne, has been compiled into an in-depth technical guide. This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering a meticulous examination of a molecule that challenges the fundamental concepts of aromaticity and molecular strain.

This compound, a cyclic allotrope of carbon with the formula C₆, represents a fascinating case study in theoretical chemistry. As the "fully unsaturated" analogue of benzene, it is characterized by a six-membered ring with alternating single and triple bonds. Unlike its well-known counterpart, benzene, which exhibits exceptional stability due to aromaticity, this compound is predicted to be a highly strained and reactive species. Its existence remains in the realm of computational chemistry, as it has not been synthesized in a stable form.

This technical guide navigates the complex theoretical landscape of this compound, often referred to as benzotriyne. It focuses on the molecule's Kekulé structure, a concept central to the understanding of bonding in aromatic compounds. The document synthesizes data from numerous computational studies, presenting predicted molecular geometries, energies, and other properties in a clear and accessible format.

Predicted Molecular Properties and Energetics

Computational studies, employing sophisticated quantum mechanical methods, have provided valuable insights into the theoretical structure and stability of this compound. The molecule is predicted to possess a planar D₃h symmetry, with distinct alternating single and triple carbon-carbon bonds. This contrasts sharply with the D₆h symmetry of benzene, where all carbon-carbon bonds are of equal length.

The immense ring strain, a consequence of forcing the linear geometry of the alkyne units into a small ring, is a defining feature of this molecule. This strain is a primary contributor to its predicted high reactivity and instability.

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value | Computational Method |

| C≡C Bond Length | ~1.22 Å | Ab initio / DFT |

| C-C Bond Length | ~1.45 Å | Ab initio / DFT |

| C-C-C Bond Angle | 120° | Symmetry Constraint |

Table 2: Calculated Energetic Properties of this compound

| Property | Predicted Value (kcal/mol) | Notes |

| Strain Energy | High (specific values vary with computational method) | Significantly higher than other cyclic hydrocarbons |

| Resonance Energy | Predicted to be negligible or destabilizing | Lacks the stabilizing aromatic character of benzene |

Computational Methodologies: The Virtual Laboratory

In the absence of experimental data, computational chemistry serves as the primary tool for investigating this compound. This guide provides a detailed overview of the theoretical methods employed in its study, offering a virtual "experimental protocol" for researchers.

Ab Initio Valence Bond (VB) Theory

Ab initio Valence Bond theory is a powerful method for describing the electronic structure of molecules in terms of classical valence structures. For this compound, VB calculations are crucial for understanding the nature of the bonding and the extent of electron delocalization, or lack thereof.

Protocol for Ab Initio VB Calculations:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. For this compound, this typically involves constraining the molecule to D₃h symmetry.

-

Wavefunction Construction: The electronic wavefunction is constructed as a linear combination of VB structures, primarily the two equivalent Kekulé structures.

-

Energy Calculation: The energy of the system is calculated, providing insights into its stability and resonance energy. The resonance energy is determined by comparing the energy of the multi-structure wavefunction to that of a single, localized structure.[1][2]

Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that calculates the electronic structure of molecules based on the electron density. DFT is instrumental in predicting the geometry, vibrational frequencies, and various energetic properties of molecules like this compound.

Protocol for DFT Calculations:

-

Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set is critical for obtaining accurate results.

-

Geometry Optimization: The molecular geometry is optimized to a minimum on the potential energy surface.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared spectrum.

-

Property Calculation: Various molecular properties, such as bond lengths, bond angles, and energies, are calculated from the optimized geometry and electronic structure.

Logical Relationships and Isomeric Landscape

The study of this compound is often placed within the broader context of C₆ isomers. Understanding the energetic relationships between these isomers is key to appreciating the unique characteristics of the cyclic triyne structure. Computational studies have shown that a distorted cyclic singlet form of C₆ is one of the most stable isomers.[2]

Caption: Relationship between C₆ isomers and benzene.

This in-depth guide provides a foundational understanding of the theoretical and computational aspects of this compound. By presenting a consolidated view of the current state of knowledge, it aims to stimulate further research into this and other highly strained and unconventional molecular systems, which could have implications for the design of novel materials and pharmaceuticals.

References

An Introductory Guide to 1,3,5-Cyclohexatriyne: A Theoretical Molecule in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-cyclohexatriyne, a fascinating yet hypothetical molecule that holds a significant place in the theoretical landscape of organic chemistry. While the name might suggest a synthesizable compound for experimental investigation, this compound is primarily a theoretical construct used to explore the fundamental principles of chemical bonding, stability, and aromaticity. This document will elucidate the nature of this molecule, present available computational data, and clarify its relationship with its more commonly discussed conceptual cousin, 1,3,5-cyclohexatriene, in the context of understanding the remarkable stability of benzene (B151609).

The Hypothetical Nature of this compound

This compound, with the molecular formula C₆, is a cyclic allotrope of carbon.[1][2][3] Its structure is envisioned as a six-membered ring composed of alternating single and triple bonds. This molecule is also sometimes referred to as benzotriyne. It is crucial to understand that this compound has not been synthesized and isolated as a stable compound.[4] Its existence is primarily in the realm of computational and theoretical chemistry, where it serves as a model to probe the limits of bonding and molecular strain.

Theoretical studies have investigated various isomers of C₆ to determine their relative stabilities.[5][6] These studies often compare the cyclic this compound structure with other possibilities, such as a linear cumulenic chain (a chain of six carbons with consecutive double bonds) and a monocyclic ring with cumulenic bonding (cyclohexahexaene).[4][5] The consensus from computational analyses is that the linear and cyclic structures are very close in energy, suggesting that even if the cyclic form could be generated, it would be highly unstable and likely to rearrange.[5]

Distinguishing this compound from the Theoretical 1,3,5-Cyclohexatriene

A common point of confusion is the distinction between this compound and 1,3,5-cyclohexatriene. The latter is a hypothetical molecule with alternating single and double bonds, representing a localized bonding scheme for a six-membered ring. This "Kekulé structure" of benzene, if it existed with fixed, non-interacting double bonds, would be 1,3,5-cyclohexatriene.

In reality, benzene does not have alternating single and double bonds. Instead, its pi electrons are delocalized over the entire ring, resulting in a highly stable, aromatic system where all carbon-carbon bonds are of equal length and intermediate between a single and a double bond. 1,3,5-Cyclohexatriene serves as a theoretical reference point to quantify the energetic benefit of this delocalization, a concept known as resonance energy.[7]

The Concept of Resonance Energy

The resonance energy of benzene is a measure of its enhanced stability compared to a hypothetical localized structure.[7] It is calculated as the difference in energy between the actual benzene molecule and the theoretical 1,3,5-cyclohexatriene.[7] This energy difference, which is substantial, accounts for the unique chemical properties of benzene and other aromatic compounds. While various computational methods provide a range of values, the resonance energy of benzene is a cornerstone concept in understanding aromaticity.[7]

Computational Data on this compound and Related C₆ Isomers

As an un-synthesized molecule, all quantitative data for this compound comes from computational studies. These theoretical investigations provide insights into its potential properties.

| Property | Value | Source |

| Molecular Formula | C₆ | [1][2][3] |

| Molecular Weight | 72.06 g/mol | [1][2] |

| IUPAC Name | cyclohexahexaene | [2] |

| Synonyms | Benzotriyne, 1,3,5-tridehydrobenzene | [2] |

| Relative Stability | Close in energy to linear C₆ isomer | [5] |

Note: Experimental data for this compound is not available as it is a hypothetical molecule.

Synthetic Efforts Towards Constrained Cyclohexatriene-like Systems

While this compound and the localized 1,3,5-cyclohexatriene remain elusive, organic chemists have successfully synthesized molecules where a benzene ring is forced to adopt a structure with alternating bond lengths, mimicking the localized nature of 1,3,5-cyclohexatriene. This is typically achieved by incorporating the benzene ring into a larger, strained polycyclic framework. These elegant synthetic achievements have provided experimental evidence for the concepts of bond localization and the energetic cost of disrupting the aromaticity of benzene.

Due to the theoretical nature of this compound, there are no established experimental protocols for its use, nor are there any known signaling pathways or applications in drug development.

Conceptual Relationships

The following diagram illustrates the theoretical relationship between the stable benzene molecule and the hypothetical reference compounds used to understand its aromaticity.

Conclusion

This compound is a molecule of theoretical interest that, along with the hypothetical 1,3,5-cyclohexatriene, plays a crucial role in the pedagogical and theoretical framework of organic chemistry. It is not a compound available for experimental use but rather a concept that helps to illuminate the profound stability conferred by aromaticity in molecules like benzene. For researchers, scientists, and drug development professionals, understanding the distinction between these theoretical constructs and real, synthesizable molecules is fundamental to appreciating the principles that govern molecular structure and reactivity.

References

A Technical Guide to Preliminary Computational Studies of C6H6 Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the preliminary computational investigation of benzene (B151609) (C6H6) and its isomers. The following sections detail the computational protocols, present key quantitative data for isomer comparison, and visualize the relationships and workflows inherent in these studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in applying computational techniques to the study of hydrocarbon isomers.

Introduction to C6H6 Isomers and Computational Chemistry

Benzene is an aromatic hydrocarbon with the molecular formula C6H6. Beyond its well-known planar structure, a multitude of other structural isomers exist, including Dewar benzene, benzvalene, and prismane. These isomers exhibit a fascinating array of geometries, stabilities, and reactivities, making them compelling subjects for both theoretical and experimental investigation.[1][2] Computational chemistry provides a powerful toolkit for exploring the potential energy surface of C6H6, enabling the prediction of molecular properties and the elucidation of reaction mechanisms that may be difficult or hazardous to study experimentally.[3][4][5][6]

Computational studies of C6H6 isomers are crucial for understanding fundamental chemical principles and for the rational design of novel molecules with specific properties. For instance, the high strain energy of some isomers makes them potential candidates as high-energy-density materials.[7] In the context of drug development, understanding the three-dimensional structure and electronic properties of hydrocarbon frameworks is essential for designing molecules that can interact with biological targets.

Computational Methodologies

A typical computational study of C6H6 isomers involves a series of steps designed to identify stable structures, determine their relative energies, and characterize their electronic and geometric properties. The choice of computational method and basis set is critical to obtaining accurate and reliable results.

Key Experimental and Computational Protocols

The following table outlines the common computational methods and basis sets employed in the study of C6H6 isomers, as cited in the literature.

| Parameter | Methodology | Description | Common Basis Sets |

| Geometry Optimization | Ab initio (Hartree-Fock, MP2, CCSD(T)), Density Functional Theory (DFT) (e.g., B3LYP) | These methods are used to find the minimum energy structure of a molecule.[3][4][5] DFT methods, particularly B3LYP, offer a good balance of accuracy and computational cost for these systems.[1][2] | 6-31G, 6-311+G**, cc-pVTZ, def2-TZVP[1][2][3][8] |

| Energy Calculation | Single-point energy calculations at higher levels of theory (e.g., CCSD(T)) on optimized geometries. | To obtain more accurate relative energies of the isomers.[3][4][5] | Larger basis sets like cc-pVTZ or aug-cc-pVTZ are often used for higher accuracy.[9] |

| Vibrational Frequency Analysis | Performed at the same level of theory as the geometry optimization. | To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE).[3] | 6-31G, 6-311+G**[1][2] |

| Software Packages | Gaussian, ORCA, GAMESS | These are widely used quantum chemistry software packages that implement the aforementioned methods.[8][9] | N/A |

Quantitative Data on C6H6 Isomers

The relative stability of different C6H6 isomers is a key piece of information derived from computational studies. The following tables summarize the relative energies and select geometric parameters for some of the most well-studied C6H6 isomers.

Relative Energies of C6H6 Isomers

The energies are given in kcal/mol relative to benzene, the global minimum.

| Isomer | Relative Energy (B3LYP/6-31G) | Relative Energy (MP2/6-31G) | Relative Energy (CCSD(T)/triple-ζ) |

| Benzene | 0.0 | 0.0 | 0.0 |

| Fulvene | 29.3 | 31.5 | 28.9 |

| Dewar Benzene | 71.3 | 79.7 | 70.8 |

| Benzvalene | 79.8 | 89.2 | 79.0 |

| Prismane | 109.9 | 126.8 | 109.1 |

| Bicyclopropenyl | 114.7 | 126.3 | Not Available |

Data compiled from multiple computational studies.[2][3]

Selected Geometric Parameters

The following table presents key bond lengths (in Ångströms) for several C6H6 isomers, calculated at the B3LYP/6-31G* level of theory.

| Isomer | C-C Bond Lengths | C-H Bond Lengths |

| Benzene | 1.397 (all) | 1.084 (all) |

| Dewar Benzene | 1.528 (bridge), 1.343 (double), 1.579 (side) | 1.080 - 1.087 |

| Benzvalene | 1.506-1.545 (bicyclic core), 1.336 (double) | 1.077 - 1.089 |

| Prismane | 1.546 (inter-triangle), 1.549 (intra-triangle) | 1.090 (all) |

These values represent a selection of characteristic bond lengths within each molecule.[1]

Visualizing Computational Workflows and Isomer Relationships

Visual diagrams are invaluable for understanding the logical flow of computational studies and the energetic relationships between different isomers. The following diagrams were generated using the Graphviz DOT language.

Conclusion

Preliminary computational studies on C6H6 isomers provide invaluable insights into their structure, stability, and potential applications. By employing a combination of ab initio and DFT methods, researchers can systematically explore the complex potential energy surface of this seemingly simple molecular formula. The data and methodologies presented in this guide offer a foundational understanding for scientists and professionals, enabling them to leverage computational chemistry in their own research endeavors, from fundamental chemical explorations to the design of novel therapeutics and materials.

References

- 1. A computational study of the valence isomers of benzene and their group V hetero analogs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. Computational Study on Metal-Ion-Decorated Prismane Molecules for Selective Adsorption of CO2 from Flue Gas Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.aip.org [pubs.aip.org]

The Elusive 1,3,5-Cyclohexatriyne: A Theoretical Reference Point in Carbon Chemistry

For Immediate Release

Shanghai, China – December 21, 2025 – In the vast landscape of chemical isomers, 1,3,5-cyclohexatriyne, a C6 isomer of benzene, remains a molecule of significant theoretical interest yet profound experimental elusiveness. This technical guide serves to consolidate the current understanding of this compound, addressing its significance primarily as a theoretical reference molecule for researchers, scientists, and professionals in drug development. Due to a notable scarcity of experimental data, this guide will focus on the available computational properties and its contextual relationship with other C6 isomers.

Introduction: The C6 Isomer Landscape

This compound is a cyclic molecule with a chemical formula of C6, indicating it is an isomer of the foundational aromatic compound, benzene.[1] Unlike benzene, which features a delocalized pi system of alternating single and double bonds, this compound is characterized by a highly strained ring of six carbon atoms connected by alternating single and triple bonds. This structural distinction renders it a subject of considerable theoretical curiosity, particularly in the study of chemical bonding, strain, and aromaticity.

The primary significance of molecules like this compound in a research context lies in their use as reference points to understand the properties of more stable, well-characterized isomers. A classic example is the hypothetical molecule 1,3,5-cyclohexatriene, which is frequently used as a theoretical construct to quantify the resonance stabilization energy of benzene.[2][3] While 1,3,5-cyclohexatriene is a conceptual tool, this compound is a recognized chemical entity, albeit one that has not been extensively characterized experimentally.

Computed Physicochemical Properties

In the absence of experimental data, computational chemistry provides the only available insights into the properties of this compound. The following table summarizes the computed properties available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C6 | PubChem[1] |

| Molecular Weight | 72.06 g/mol | PubChem[1] |

| CAS Number | 21894-87-1 | Guidechem[4] |

| IUPAC Name | cyclohexahexaene | PubChem[1] |

| InChIKey | PXCDDPIOUAJVRE-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1#CC#CC#C1 | PubChem[1] |

Table 1: Computed Properties of this compound

It is critical to note that these are computationally derived values and have not been experimentally verified through spectroscopic or other analytical methods.

The Significance as a Reference Molecule: A Theoretical Perspective

The significance of this compound as a reference molecule is rooted in its extreme electronic and geometric properties. Its highly strained ring and the presence of three triple bonds make it a fascinating subject for theoretical and computational studies. It serves as a benchmark for:

-

Understanding Ring Strain: The deviation of the bond angles from the ideal 180° for sp-hybridized carbons in the triple bonds introduces immense ring strain. Computational studies on such molecules can help refine theoretical models for predicting the stability and reactivity of other strained cyclic systems.

-

Probing the Limits of Chemical Bonding: The existence and properties of this compound challenge our understanding of how carbon atoms can bond in a cyclic structure. It provides a theoretical platform to explore the interplay between sigma and pi bonding in highly unsaturated rings.

-

Comparative Studies with Other C6 Isomers: By comparing the computed properties of this compound with those of benzene, its other isomers like the more studied 1,2,3-cyclohexatriene, and linear polyynes, researchers can gain deeper insights into the factors that govern molecular stability and reactivity.

Below is a diagram illustrating the relationship between several key C6 isomers, highlighting their structural diversity.

Experimental Protocols: A Conspicuous Absence

A thorough review of the scientific literature reveals a significant gap in the experimental study of this compound. There are no published, detailed protocols for its synthesis, isolation, or characterization. This suggests that the molecule is likely highly unstable and reactive, making its experimental handling exceedingly challenging.

In contrast, studies on other strained C6 isomers, such as 1,2,3-cyclohexatriene, have involved trapping experiments to infer their transient existence. Such an approach, if applied to this compound, would require a precursor that can be induced to form the target molecule in the presence of a trapping agent. However, no such precursor or experimental workflow has been reported.

Conclusion and Future Outlook

This compound holds a unique position in chemistry as a molecule that is recognized and cataloged but remains almost entirely in the theoretical realm. Its significance as a reference molecule is not in its direct application, but in its ability to push the boundaries of our computational models and deepen our understanding of fundamental chemical principles like bonding and stability.

For researchers, scientists, and drug development professionals, the story of this compound is a reminder of the vastness of chemical space and the crucial role that theoretical and computational chemistry play in exploring its most extreme landscapes. Future advances in synthetic techniques for highly reactive intermediates may one day allow for the experimental characterization of this elusive molecule. Until then, this compound will continue to be a valuable theoretical benchmark in the ongoing exploration of the structure and properties of matter.

References

Methodological & Application

Application Notes and Protocols for Ab Initio Valence Bond Calculations of 1,3,5-Cyclohexatriyne

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed protocol for performing ab initio valence bond (VB) calculations on the hypothetical molecule 1,3,5-cyclohexatriyne. This molecule, an isomer of benzene, is of significant theoretical interest for understanding aromaticity and resonance. The following protocols are designed to be adaptable to various quantum chemistry software packages that implement modern VB methods.

Introduction

Ab initio valence bond theory offers a quantum mechanical framework that aligns closely with the intuitive chemical concepts of localized bonds, lone pairs, and resonance structures.[1][2] Unlike molecular orbital (MO) theory, which describes electrons as delocalized over the entire molecule, VB theory provides a direct route to quantifying the contributions of different Lewis structures to the overall electronic wave function.[1] For a molecule like this compound, which represents a single, highly strained Kekulé-like structure of benzene, VB calculations can provide valuable insights into its electronic structure and instability relative to its aromatic isomer.

Modern VB methods, such as the Valence Bond Self-Consistent Field (VBSCF) and Breathing Orbital Valence Bond (BOVB) methods, allow for the simultaneous optimization of both the orbitals and the coefficients of the VB structures, leading to accurate energetic and structural predictions.[3] Several software packages are available for performing such calculations, including VB2000, GAMESS(US), GAMESS(UK), and MOLPRO.[4]

Theoretical Background

The central idea in VB theory is the construction of the total molecular wave function (Ψ) as a linear combination of the wave functions (Φ) for individual resonance structures:

Ψ = c₁Φ₁ + c₂Φ₂ + ... + cₙΦₙ

For this compound, the primary VB structure would be a single Kekulé structure with alternating single, double, and triple bonds in a six-membered ring. However, a comprehensive calculation would also include ionic structures and other covalent structures to capture the complete electronic picture.

Experimental Protocol: Ab Initio Valence Bond Calculation

This protocol outlines the general steps for performing an ab initio valence bond calculation on this compound using a program like VB2000 interfaced with GAMESS(US).

3.1. Step 1: Molecular Geometry Definition

-

Define the initial geometry of this compound. Due to its hypothetical nature, an idealized geometry with D₃h symmetry can be used as a starting point.

-

Specify the Cartesian coordinates or Z-matrix of the six carbon atoms. Initial bond lengths can be approximated from standard values for carbon-carbon single, double, and triple bonds. For example, one might start with C-C bond lengths of 1.54 Å, C=C of 1.34 Å, and C≡C of 1.20 Å arranged in a planar ring.

3.2. Step 2: Basis Set Selection

-

Choose a suitable basis set for the calculation. A good starting point for geometry optimization and initial wavefunction calculation is a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set such as cc-pVDZ. For higher accuracy, larger basis sets can be employed.

3.3. Step 3: Definition of Valence Bond Structures

-

Define the set of VB structures to be included in the calculation. For a minimal description of this compound, one would start with the primary covalent Kekulé-like structure.

-

To improve the accuracy of the calculation, especially for capturing electron correlation, it is crucial to include ionic structures. The number of structures to include will depend on the desired accuracy and computational cost.

3.4. Step 4: Valence Bond Method Selection

-

Select the appropriate VB method. Common choices include:

-

VBSCF (Valence Bond Self-Consistent Field): This method optimizes the orbitals and VB structure coefficients simultaneously.

-

BOVB (Breathing Orbital Valence Bond): This more advanced method allows the orbitals to adapt to the specific electronic environment of each VB structure, generally leading to more accurate results.[3][5]

-

3.5. Step 5: Performing the Calculation

-

Execute the calculation using the chosen software package. This will involve creating an input file that specifies the molecular geometry, basis set, VB structures, and the chosen VB method.

-

The calculation will typically proceed through an iterative process to find the optimal orbitals and structure coefficients that minimize the total energy.

3.6. Step 6: Analysis of Results

-

Analyze the output of the calculation. Key data points to extract include:

-

The total energy of the molecule.

-

The optimized molecular geometry.

-

The weights (coefficients squared) of each VB structure in the total wave function. This indicates the relative importance of each resonance structure.

-

The resonance energy, which can be calculated by comparing the energy of the multi-structure calculation to that of the single most stable structure.

-

Data Presentation

As this compound is a hypothetical molecule, experimental data is unavailable. The following tables present theoretical data for 1,3,5-cyclohexatriene, a related molecule representing a single Kekulé structure of benzene, which can serve as a benchmark for the expected outcomes of calculations on this compound.[6]

Table 1: Calculated Resonance Energies for 1,3,5-Cyclohexatriene [6]

| Method | Resonance Energy (kcal/mol) |

| Dewar Definition | -12.05 |

| Pauling Definition (local orbitals) | -25.37 |

| Pauling Definition (delocal orbitals) | -19.82 |

| Pauling Definition (breathing orbitals) | -44.13 |

Table 2: Optimized Geometries for Benzene (D₆h) and 1,3,5-Cyclohexatriene (D₃h) [6]

| Molecule | Symmetry | C-C Bond Lengths (Å) |

| Benzene | D₆h | All bonds equal |

| 1,3,5-Cyclohexatriene | D₃h | Alternating single and double bonds |

Note: Specific bond lengths from the cited study are not provided in the abstract, but the qualitative difference in symmetry and bond alternation is a key finding.

Visualization of the Computational Workflow

The following diagram illustrates the general workflow for an ab initio valence bond calculation.

Caption: Workflow for an ab initio valence bond calculation.

References

- 1. Valence bond theory - Wikipedia [en.wikipedia.org]

- 2. Virtual Winter School on Computational Chemistry - Valence Bond Theory [winterschool.cc]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Valence bond programs - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

Application Notes and Protocols for Modeling 1,3,5-Cyclohexatriyne's Geometry Using Density Functional Theory (DFT)

Introduction

1,3,5-Cyclohexatriyne, a hypothetical isomer of benzene, is a fascinating molecular structure for theoretical investigation. It is characterized by a six-membered carbon ring with alternating single and triple bonds. Unlike benzene, which is stabilized by aromaticity, this compound is predicted to be a high-energy, strained molecule. Due to its instability, experimental characterization of its geometry is not feasible. Therefore, computational methods, particularly Density Functional Theory (DFT), are indispensable tools for studying its structural and electronic properties.

These application notes provide a detailed protocol for using DFT to model the geometry of this compound. The target audience includes researchers in computational chemistry, materials science, and drug development who are interested in the theoretical modeling of novel and high-energy molecular systems.

Computational Protocol: Geometry Optimization of this compound

This protocol outlines a step-by-step procedure for performing a geometry optimization of this compound using DFT. The choice of functional and basis set is critical for obtaining reliable results for such a unique and strained system.

1. Molecular Structure Creation:

-

Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Define the connectivity as a six-membered carbon ring with alternating single and triple bonds.

-

Perform an initial geometry cleanup or preliminary optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.

2. Selection of DFT Functional:

The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For a strained, unsaturated cyclic hydrocarbon like this compound, the following functionals are recommended:

-

B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.

-

M06-2X: A high-nonlocality functional that is generally well-suited for systems with non-covalent interactions and can perform well for main-group chemistry.

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is beneficial for describing van der Waals interactions and can provide accurate geometries.

3. Selection of Basis Set:

The basis set determines the flexibility of the atomic orbitals used in the calculation. A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure of the triple bonds and the strained ring.

-

Initial Optimization: For a preliminary geometry optimization, a Pople-style basis set such as 6-31G(d,p) can be used to obtain a reasonable structure without excessive computational cost.

-